Gigantol isomer-1

Description

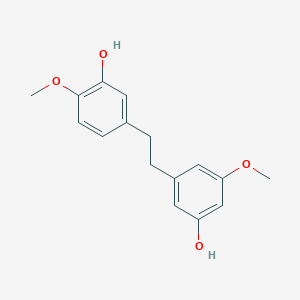

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKZPQOVUDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218112 | |

| Record name | Gigantol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-30-4 | |

| Record name | 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gigantol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gigantol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gigantol Isomer-1: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl derivative, is a phenolic compound of significant interest within the scientific community due to its wide array of reported pharmacological activities. This technical guide provides an in-depth overview of the natural sources of gigantol, which is also referred to as gigantol isomer-1, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Gigantol

Gigantol is predominantly found in orchids belonging to the Orchidaceae family, with a particular prevalence in the genus Dendrobium. Several species have been identified as rich sources of this bioactive compound. The concentration of gigantol can vary depending on the species, the part of the plant utilized, and the age of the plant.

Key plant sources for the isolation of gigantol include:

-

Dendrobium officinale : This species is a well-documented source of gigantol, with the compound being present in both the stems and leaves. Notably, the leaves of D. officinale have been found to contain a significantly higher concentration of gigantol compared to the stems[1].

-

Dendrobium draconis : The stems of this Thai orchid are a known source from which gigantol has been successfully isolated.[1][2][3]

-

Dendrobium aurantiacum : This species is another documented natural source of gigantol.[1]

-

Dendrobium lindleyi [1]

-

Dendrobium aphyllum [1]

-

Dendrobium chrysotoxum

-

Dendrobium devonianum

-

Cymbidium goeringii : Beyond the Dendrobium genus, gigantol has also been isolated from the whole plants of Cymbidium goeringii.

Quantitative Data on Gigantol Content and Extraction

The yield of gigantol is highly dependent on the plant source and the extraction methodology employed. The following tables summarize quantitative data from a study on the ultrasonic-assisted extraction of gigantol from Dendrobium officinale.

Table 1: Optimal Conditions for Ultrasonic-Assisted Extraction of Gigantol from Dendrobium officinale

| Parameter | Optimal Value |

| Methanol Concentration | 92.98% |

| Solid-Liquid Ratio | 27.2 mL/g |

| Extraction Temperature | 41.41 °C |

| Extraction Time | 30 minutes |

Data sourced from a study utilizing response surface methodology to optimize extraction conditions.[4]

Table 2: Gigantol Content in Different Tissues of Dendrobium officinale

| Plant Part | Age | Gigantol Content (μg/g) |

| Leaf | 1 year | ~4.8 |

| Leaf | 2 years | ~4.2 |

| Stem | 1 year | ~1.0 |

| Stem | 2 years | ~1.5 |

| Stem | 3 years | ~1.8 |

This table illustrates the higher concentration of gigantol found in the leaves compared to the stems of Dendrobium officinale.[1]

Experimental Protocols for Isolation and Purification

The isolation of gigantol from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled based on methodologies reported in the scientific literature.

Protocol 1: Ultrasonic-Assisted Extraction of Gigantol from Dendrobium officinale

This protocol is based on the optimized conditions determined through response surface methodology.[4]

1. Plant Material Preparation:

- Collect fresh leaves or stems of Dendrobium officinale.

- Wash the plant material thoroughly to remove any contaminants.

- Dry the plant material in a well-ventilated area or using a suitable drying oven at a low temperature to preserve the chemical integrity of the constituents.

- Grind the dried plant material into a fine powder.

2. Ultrasonic-Assisted Extraction:

- Weigh a specific amount of the powdered plant material (e.g., 1 gram).

- Place the powder in an extraction vessel.

- Add the extraction solvent (92.98% methanol) at a solid-liquid ratio of 1:27.2 (g/mL).

- Submerge the extraction vessel in an ultrasonic bath.

- Set the temperature of the ultrasonic bath to 41.41 °C.

- Perform the extraction for a duration of 30 minutes.

3. Crude Extract Preparation:

- After extraction, separate the supernatant from the plant debris by filtration or centrifugation.

- Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol 2: General Chromatographic Purification of Gigantol

Following extraction, the crude extract containing a mixture of compounds is subjected to chromatographic techniques to isolate pure gigantol.

1. Fractionation using Column Chromatography:

- Prepare a silica gel column. The size of the column will depend on the amount of crude extract to be purified.

- Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

- Apply the dried, adsorbed sample to the top of the prepared silica gel column.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

- Collect fractions of the eluate.

- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing gigantol.

2. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Combine the gigantol-rich fractions obtained from column chromatography and concentrate them.

- Dissolve the concentrated fraction in a suitable solvent for HPLC injection.

- Perform preparative HPLC using a C18 column.

- Use a mobile phase consisting of a mixture of water (often with a small percentage of formic acid or acetic acid) and a polar organic solvent like methanol or acetonitrile. An isocratic or gradient elution can be employed to achieve optimal separation.

- Monitor the elution profile using a UV detector.

- Collect the peak corresponding to gigantol.

- Evaporate the solvent from the collected fraction to obtain purified gigantol.

3. Purity Confirmation:

- The purity of the isolated gigantol can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of over 95% is often reported in the literature for use in biological assays.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the isolation of gigantol from Dendrobium species.

Caption: General workflow for the isolation and purification of gigantol.

This comprehensive guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of gigantol. The detailed protocols and quantitative data serve as a valuable starting point for researchers aiming to work with this promising bioactive compound. Further optimization of these methods may be necessary depending on the specific plant material and available laboratory equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. Gigantol, a bibenzyl from Dendrobium draconis, inhibits the migratory behavior of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Analysis of Gigantol from Dendrobium officinale with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-osmotic and antioxidant activities of gigantol from Dendrobium aurantiacum var. denneanum against cataractogenesis in galactosemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Gigantol Isomer-1: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

Gigantol, a bibenzyl compound of significant interest in the scientific community, has demonstrated a range of pharmacological activities, positioning it as a compelling candidate for drug development. This technical guide provides a comprehensive overview of Gigantol isomer-1, focusing on its chemical identity, physicochemical properties, and its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Structure and Identity

Gigantol is structurally identified as a bibenzyl derivative. The designation "Gigantol isomer-1" is often used synonymously in the literature with Gigantol.

IUPAC Name: 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol[1]

CAS Number: 67884-30-4[1]

Molecular Formula: C₁₆H₁₈O₄[1]

Molecular Weight: 274.31 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of Gigantol is presented below. The data includes both experimentally determined and computationally predicted values to offer a comprehensive profile.

| Property | Value | Source |

| Physical State | Off-white crystal or oil | BioCrick |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BioCrick, AbMole BioScience |

| Melting Point | Not available (often handled as an oil) | N/A |

| Boiling Point | Not available | N/A |

| pKa (acidic) | 9.7 (predicted) | N/A |

| LogP | 2.7 (computed) | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Spectroscopic Data

The structural elucidation of Gigantol is supported by various spectroscopic techniques.

| Spectroscopy | Data Highlights |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.83 (d, J = 8.0 Hz, 1H), 6.68 (dd, J = 8.0, 1.8 Hz, 1H), 6.62 (d, J = 1.8 Hz, 1H), 6.31 (s, 1H), 6.25 (d, J = 2.0 Hz, 2H), 5.47 (s, 1H), 3.84 (s, 3H), 3.75 (s, 3H), 2.80 (dt, J = 11.8, 5.9 Hz, 4H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 160.9, 156.6, 146.3, 144.6, 143.8, 133.6, 121.0, 114.2, 111.2, 108.1, 106.9, 99.1, 55.9, 55.3, 38.3, 37.3 |

| Mass Spectrometry (LC-MS/MS) | Precursor [M+H]⁺: 275.126 m/z. Major fragment ions at 137.058197, 151.073120, 138.061493, 122.033989, and 136.050018 m/z. |

| UV-Vis Spectroscopy | Maximum absorbance peaks observed around 220 nm and 280 nm. |

Experimental Protocols

Synthesis of Gigantol

A common synthetic route to Gigantol involves a Wittig olefination followed by hydrogenation and demethylation, starting from commercially available 3,5-dimethoxybenzaldehyde. The crude product is typically purified by column chromatography.

Extraction and Isolation from Dendrobium Species

Gigantol can be efficiently extracted from the stems and leaves of Dendrobium species using ultrasonic-assisted extraction. An optimized protocol utilizes 92.98% methanol as the solvent, a solid-to-liquid ratio of 1:27.2 (g/mL), and an extraction temperature of 41.41 °C.

Cell Viability (MTT) Assay

The cytotoxic effects of Gigantol are frequently assessed using the MTT assay. A representative protocol is as follows:

-

Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

-

Treat the cells with varying concentrations of Gigantol (e.g., 0, 25, 50, 100 µM) for 24 to 48 hours.

-

Four hours prior to the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

To investigate the effect of Gigantol on protein expression in signaling pathways, the following Western blot protocol is typically employed:

-

Treat cells with the desired concentrations of Gigantol for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Biological Activities and Signaling Pathways

Gigantol exhibits a wide array of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Effects

Gigantol has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines, including non-small cell lung cancer, breast cancer, and bladder cancer. These effects are mediated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Pathway: Gigantol has been observed to suppress the phosphorylation of Akt, a key kinase in this pro-survival pathway. This leads to the downstream inhibition of mTOR and a reduction in cell proliferation and survival.

Caption: Gigantol inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt/β-catenin Pathway: Gigantol has been reported to inhibit the Wnt/β-catenin signaling pathway by reducing the levels of phosphorylated LRP6 and cytosolic β-catenin. This leads to a decrease in the transcription of Wnt target genes involved in cell proliferation and migration.

References

The Biological Activity of Gigantol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol is a naturally occurring bibenzyl compound predominantly isolated from various species of Dendrobium orchids, which have a long history of use in traditional medicine.[1] This molecule has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the biological activities of Gigantol, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Anti-Cancer Activity

Gigantol has demonstrated potent anti-cancer effects across a range of cancer types by modulating several key signaling pathways involved in cell proliferation, apoptosis, metastasis, and drug resistance.

Non-Small Cell Lung Cancer (NSCLC)

In non-small cell lung cancer (NSCLC), Gigantol has been shown to inhibit cell proliferation and induce apoptosis by regulating the DEK proto-oncogene.[1] Treatment with Gigantol leads to a decrease in the expression of DEK, which in turn inactivates the Wnt/β-catenin signaling pathway.[1] This is evidenced by the downregulation of Ki-67 and Bcl-2, and the upregulation of Bax.[1] Furthermore, Gigantol has been found to induce ferroptosis in lung cancer cells by targeting the SLC7A11-GPX4 axis, leading to a disruption in redox homeostasis.[3]

Breast Cancer

In breast cancer cells, Gigantol inhibits the Wnt/β-catenin signaling pathway by downregulating the levels of phosphorylated LRP6 and cytosolic β-catenin, resulting in decreased expression of Wnt target genes like Axin2 and Survivin.[4][5] This inhibition of the Wnt pathway contributes to the suppression of breast cancer cell viability and migration.[4][5] Additionally, Gigantol can enhance the apoptotic effects of cisplatin (DDP) by downregulating the PI3K/Akt/mTOR signaling pathway.[6]

Cancer Stem Cells

A significant aspect of Gigantol's anti-cancer activity is its ability to suppress cancer stem cell (CSC)-like phenotypes. In lung cancer cells, Gigantol has been observed to reduce the formation of tumor spheroids and decrease the expression of CSC markers such as CD133 and ALDH1A1.[7] This effect is mediated through the suppression of the Akt signaling pathway, which leads to a reduction in the levels of the pluripotency factors Oct4 and Nanog.[7]

Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, Gigantol has been shown to suppress cell growth, migration, and invasion.[8] Network pharmacology and experimental validation have suggested that Gigantol may exert its anti-HCC effects through the HSP90/Akt/CDK1 pathway.[8]

Quantitative Data on Anti-Cancer Activity

| Cell Line | Cancer Type | Effect | Concentration | IC50 | Reference |

| A549 | Non-Small Cell Lung Cancer | Inhibition of cell viability, decreased DEK expression | Series of concentrations | Not specified | [1] |

| H460 | Lung Cancer | Suppression of anchorage-independent growth | 5-20 µM (nontoxic) | Not specified | [7][9] |

| MDA-MB-231 | Breast Cancer | Inhibition of cell viability and migration | Dose-dependent | Not specified | [4] |

| MDA-MB-468 | Breast Cancer | Inhibition of Wnt/β-catenin signaling | Dose-dependent | Not specified | [4] |

| HeLa | Cervical Cancer | Inhibition of cell proliferation, induction of apoptosis | Various doses | Not specified | [10] |

| HCC cells | Hepatocellular Carcinoma | Suppression of cell growth | Not specified | Not specified | [8] |

Anti-Inflammatory Activity

Gigantol exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory markers.[2][11] The mechanisms underlying these effects involve the inhibition of the NF-κB, PI3K/Akt, and JNK/cPLA2/12-LOX signaling pathways.[2][12] Molecular docking studies have suggested that Gigantol may directly target and inhibit enzymes such as MMP-13, which are involved in inflammation.[2][11]

Antioxidant and Neuroprotective Effects

Gigantol's antioxidant properties contribute to its protective effects against various pathological conditions. It has been shown to prevent the formation of galactose-induced cataracts by inhibiting aldose reductase (AR) and inducible nitric oxide synthase (iNOS).[13] In a model of diabetic nephropathy, Gigantol protected against high glucose-induced kidney cell damage by suppressing the ROS/MAPK/NF-κB signaling pathways.[14]

Furthermore, Gigantol demonstrates neuroprotective effects against damage induced by advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases like Alzheimer's.[15] It mitigates AGE-induced reactive oxygen species (ROS) generation and supports the activity of antioxidant enzymes.[15] The neuroprotective mechanism also involves the inhibition of endoplasmic reticulum (ER) stress-associated apoptosis.

Quantitative Data on Antioxidant Activity

| Target Enzyme/Process | Effect | IC50 | Reference |

| Aldose Reductase (AR) | Inhibition | 65.67 µg/mL | [13] |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | 8.768 µg/mL | [13] |

Signaling Pathways Modulated by Gigantol

The multifaceted biological activities of Gigantol stem from its ability to interact with and modulate multiple intracellular signaling pathways.

DEK-Wnt/β-catenin Signaling Pathway in NSCLC

Caption: Gigantol inhibits DEK, which in turn inactivates the Wnt/β-catenin pathway in NSCLC.

PI3K/Akt/mTOR Signaling Pathway in Breast Cancer

Caption: Gigantol downregulates the PI3K/Akt/mTOR pathway, enhancing apoptosis in breast cancer cells.

Ferroptosis Induction via SLC7A11-GPX4 Axis in Lung Cancer

Caption: Gigantol induces ferroptosis in lung cancer by inhibiting the SLC7A11-GPX4 axis.

Experimental Protocols

The following are summaries of common experimental methodologies used to evaluate the biological activity of Gigantol.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, indicating cell viability.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of Gigantol (e.g., 0, 1, 5, 10, 20, 50 µM) for specific durations (e.g., 24 or 48 hours).[7]

-

After treatment, MTT solution is added to each well and incubated for a few hours.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Protocol:

-

Cells are treated with Gigantol and then lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., DEK, β-catenin, Akt, p-Akt, LRP6, p-LRP6, Oct4, Nanog).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Principle: RT-qPCR is used to measure the expression levels of specific genes.

-

Protocol:

-

Total RNA is extracted from Gigantol-treated and control cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for PCR amplification with gene-specific primers (e.g., for DEK, Axin2, Survivin).

-

The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Cell Migration and Invasion Assays

-

Scratch Wound-Healing Assay:

-

A confluent monolayer of cells is "scratched" to create a cell-free gap.

-

The cells are then treated with Gigantol.

-

The closure of the gap is monitored and photographed at different time points to assess cell migration.

-

-

Transwell Invasion Assay:

-

Transwell inserts with a Matrigel-coated membrane are used.

-

Cells are seeded in the upper chamber in serum-free medium with Gigantol.

-

The lower chamber contains a medium with a chemoattractant (e.g., FBS).

-

After incubation, non-invading cells are removed from the upper surface of the membrane.

-

Invading cells on the lower surface are fixed, stained, and counted.

-

Conclusion

Gigantol is a promising bioactive compound with a wide range of therapeutic potentials, particularly in the fields of oncology, inflammation, and neuroprotection. Its ability to modulate multiple critical signaling pathways underscores its potential for development as a multi-targeted therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for therapeutic applications.

References

- 1. Gigantol inhibits cell proliferation and induces apoptosis by regulating DEK in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gigantol, a promising natural drug for inflammation: a literature review and computational based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gigantol exerts anti-lung cancer activity by inducing ferroptosis via SLC7A11-GPX4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. citeab.com [citeab.com]

- 5. researchgate.net [researchgate.net]

- 6. Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gigantol Suppresses Cancer Stem Cell-Like Phenotypes in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Gigantol Targets Cancer Stem Cells and Destabilizes Tumors via the Suppression of the PI3K/AKT and JAK/STAT Pathways in Ectopic Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gigantol inhibits proliferation and enhanced oxidative stress-mediated apoptosis through modulating of Wnt/β-catenin signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-osmotic and antioxidant activities of gigantol from Dendrobium aurantiacum var. denneanum against cataractogenesis in galactosemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

The Core Mechanism of Action of Gigantol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound predominantly isolated from orchids of the Dendrobium genus, has emerged as a promising natural product with significant therapeutic potential, particularly in oncology. Its multifaceted mechanism of action, targeting several critical signaling pathways implicated in tumorigenesis and inflammation, makes it a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the core mechanisms of action of Gigantol, with a focus on its effects on key signaling cascades, supported by experimental data and detailed methodologies.

Core Mechanisms of Action: A Multi-Targeted Approach

Gigantol exerts its biological effects by modulating a range of intracellular signaling pathways. The primary pathways influenced by Gigantol include the PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin signaling cascades. Furthermore, Gigantol has been shown to regulate the expression of the DEK proto-oncogene and inhibit the NLRP3 inflammasome.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Gigantol has been demonstrated to downregulate this pathway, contributing to its anti-cancer effects.

Key Molecular Events:

-

Gigantol treatment leads to a reduction in the phosphorylation of PI3K and Akt, thereby inactivating them.

-

Downstream of Akt, Gigantol also suppresses the phosphorylation of mTOR.

-

The inhibition of this pathway contributes to decreased cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram:

Caption: Gigantol inhibits the PI3K/Akt/mTOR pathway.

Suppression of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a critical role in immunity, cell growth, and differentiation. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Gigantol has been shown to suppress this pathway, particularly STAT3 activation.

Key Molecular Events:

-

Gigantol treatment reduces the phosphorylation of JAKs and STAT3.

-

This inhibition prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation.

Signaling Pathway Diagram:

Caption: Gigantol suppresses the JAK/STAT signaling pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a key driver in several cancers. Gigantol has been identified as an inhibitor of this pathway.

Key Molecular Events:

-

Gigantol treatment leads to a decrease in the levels of phosphorylated LRP6 (low-density lipoprotein receptor-related protein 6), a co-receptor for Wnt ligands.

-

This results in reduced levels of cytosolic β-catenin.

-

Consequently, the translocation of β-catenin to the nucleus is inhibited, leading to the downregulation of Wnt target genes such as Axin2 and Survivin.

Signaling Pathway Diagram:

Caption: Gigantol inhibits the Wnt/β-catenin signaling pathway.

Regulation of the DEK Proto-Oncogene

The DEK proto-oncogene is overexpressed in various cancers and is involved in regulating chromatin structure, DNA repair, and transcription. Gigantol has been shown to downregulate DEK expression.

Key Molecular Events:

-

Gigantol treatment significantly decreases both the mRNA and protein expression levels of DEK in cancer cells.

-

The downregulation of DEK by Gigantol contributes to the inactivation of the Wnt/β-catenin signaling pathway.

Logical Relationship Diagram:

Caption: Gigantol's regulation of DEK and its downstream effect.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Chronic activation of the NLRP3 inflammasome is associated with various inflammatory diseases. Gigantol has been shown to inhibit its activation.

Key Molecular Events:

-

Gigantol treatment reduces the expression of NLRP3 and the subsequent activation of caspase-1.

-

This leads to a decrease in the production and release of the pro-inflammatory cytokines IL-1β and IL-18.

Signaling Pathway Diagram:

Caption: Gigantol inhibits the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize the representative quantitative effects of Gigantol on various cellular processes. The data presented is illustrative and compiled from descriptive findings in the literature.

Table 1: Effect of Gigantol on Cancer Cell Viability (MTT Assay)

| Cell Line | Gigantol Concentration (µM) | Incubation Time (h) | % Cell Viability (relative to control) |

| A549 (NSCLC) | 25 | 48 | ~95% |

| 50 | 48 | ~70% | |

| 100 | 48 | ~40% | |

| H460 (NSCLC) | 20 | 48 | Non-toxic |

| 50 | 24 | Significant reduction | |

| MDA-MB-231 (Breast) | 20 | 24 | Significant reduction |

| 40 | 24 | Further reduction |

Table 2: Effect of Gigantol on Protein Expression (Western Blot)

| Target Protein | Cell Line | Gigantol Treatment | Observed Effect |

| p-Akt | Multiple | Dose-dependent | Significant decrease |

| p-STAT3 | Multiple | Dose-dependent | Significant decrease |

| β-catenin (cytosolic) | Breast Cancer | Dose-dependent | Significant decrease |

| DEK | A549 | 25 µM, 48h | Significant decrease |

| Ki-67 | A549 | 25 µM, 48h | Significant decrease |

| Bcl-2 | A549 | 25 µM, 48h | Significant decrease |

| Bax | A549 | 25 µM, 48h | Significant increase |

| NLRP3 | HK-2 | Dose-dependent | Significant decrease |

| Caspase-1 | HK-2 | Dose-dependent | Significant decrease |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of Gigantol's mechanism of action. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of Gigantol on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Gigantol stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Gigantol (e.g., 0, 10, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the highest concentration used for Gigantol.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protein Expression Analysis (Western Blot)

Objective: To quantify the changes in the expression and phosphorylation of key proteins in signaling pathways upon Gigantol treatment.

Materials:

-

Cancer cell line of interest

-

Gigantol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-DEK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Gigantol as described for the MTT assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Wnt/β-catenin Signaling Activity (Luciferase Reporter Assay)

Objective: To measure the effect of Gigantol on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids (or a similar TCF/LEF reporter system)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Gigantol

-

Wnt3a conditioned medium (as a positive control)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with Gigantol in the presence or absence of Wnt3a conditioned medium for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the control.

Conclusion

Gigantol demonstrates a remarkable ability to modulate multiple, interconnected signaling pathways that are fundamental to cancer cell proliferation, survival, and inflammation. Its inhibitory effects on the PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin pathways, coupled with its downregulation of the DEK oncoprotein and suppression of the NLRP3 inflammasome, underscore its potential as a multi-targeted therapeutic agent. The experimental data, though requiring further consolidation through dedicated studies, consistently point towards a potent anti-cancer and anti-inflammatory profile. The detailed protocols provided herein offer a foundation for researchers to further elucidate the intricate mechanisms of Gigantol and explore its full therapeutic potential.

in vitro studies of Gigantol isomer-1

An In-depth Technical Guide to the In Vitro Studies of Gigantol Isomer-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound isolated from medicinal orchids of the Dendrobium genus, has garnered significant attention in preclinical research for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on Gigantol, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Effects of Gigantol

In vitro studies have demonstrated that Gigantol exerts potent anticancer effects across various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, hepatocellular carcinoma (HCC), and cervical cancer.[1][3][4][5] The primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3][4][6]

Inhibition of Cell Proliferation and Viability

Gigantol has been shown to decrease the viability of cancer cells in a dose-dependent manner.[1] For instance, in A549 NSCLC cells, Gigantol significantly reduced cell viability at concentrations of 50 µM and 100 µM.[1] Similarly, it has been observed to suppress the growth of HCC cells.[4][7]

Table 1: Effect of Gigantol on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| A549 | Non-Small Cell Lung Cancer | 50, 100 | Significantly decreased cell viability | [1] |

| H460 | Non-Small Cell Lung Cancer | 5, 10, 20 | Reduced tumor-forming capacity | [8] |

| Breast Cancer Cells | Breast Cancer | Not Specified | Inhibited proliferation | [3] |

| SMMC-7721, Hep3B | Hepatocellular Carcinoma | Not Specified | Suppressed growth | [9] |

| HeLa | Cervical Cancer | Various | Noticeably inhibits cell proliferation | [5] |

Induction of Apoptosis

A key aspect of Gigantol's anticancer activity is its ability to induce programmed cell death, or apoptosis. In NSCLC cells, Gigantol treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] It also enhances cisplatin (DDP)-induced apoptosis in breast cancer cells.[3] In cervical cancer cells, Gigantol was observed to increase apoptotic morphological changes.[5] Furthermore, in SH-SY5Y neuroblastoma cells, Gigantol alleviated the neuro-apoptosis effects caused by Advanced Glycation End products (AGEs), as evidenced by the upregulation of Bax and active caspases and the downregulation of Bcl-2.

Signaling Pathways in Anticancer Activity

Gigantol modulates several key signaling pathways involved in cancer progression.

-

Wnt/β-catenin Pathway: Gigantol has been shown to inactivate the Wnt/β-catenin signaling pathway in NSCLC and breast cancer cells.[1][10] It decreases the expression of Wnt10b and β-catenin.[1] This inhibition is believed to be mediated through the regulation of the DEK proto-oncogene.[1] In HeLa cells, Gigantol's suppression of cell proliferation is also linked to the alleviation of Wnt/β-catenin signaling.[5]

-

PI3K/Akt/mTOR Pathway: In breast cancer cells, Gigantol enhances the anticancer effects of cisplatin by downregulating the PI3K/Akt/mTOR signaling pathway.[3] This compound also attenuates the activity of ATP-dependent tyrosine kinase (AKT) in lung cancer cells.[6] Furthermore, in hepatocellular carcinoma, Gigantol is suggested to inhibit progression through the HSP90/Akt/CDK1 pathway.[4][7]

-

JAK/STAT Pathway: Gigantol has been found to suppress the JAK/STAT pathway in ectopic lung cancer xenografts, which is crucial for cancer stem cell maintenance.[8]

Caption: Gigantol's multifaceted inhibition of key oncogenic signaling pathways.

Anti-inflammatory Effects of Gigantol

Gigantol demonstrates significant anti-inflammatory properties by reducing the levels of pro-inflammatory markers.[2][11] Its mechanism of action involves the modulation of several signaling pathways implicated in inflammation.

Signaling Pathways in Anti-inflammatory Activity

-

NF-κB, AKT, and PI3K Pathways: Gigantol effectively reduces the levels of pro-inflammatory markers and arachidonic acid metabolites through the modulation of pathways such as NF-κB, AKT, and PI3K.[2][11]

-

JNK/cPLA2/12-LOX Pathway: This pathway is another target of Gigantol in its anti-inflammatory action.[2][11]

-

NLRP3 Inflammasome: In the context of hyperuricemia-associated inflammation, Gigantol has been shown to inhibit the activation of the NLRP3 inflammatory signaling pathway.[12]

Caption: Gigantol's inhibition of multiple pro-inflammatory signaling pathways.

Neuroprotective Effects of Gigantol

Gigantol has emerged as a promising agent for neuroprotection, particularly in the context of neurodegenerative disorders like Alzheimer's Disease.

Protection Against AGEs-Induced Neurotoxicity

In SH-SY5Y neuroblastoma cells, Gigantol pretreatment at a concentration of 25 µmol/L significantly improved cell viability that was reduced by exposure to advanced glycation end products (AGEs). It also attenuated AGEs-induced reactive oxygen species (ROS) generation.

Table 2: Neuroprotective Effects of Gigantol against AGEs-induced toxicity in SH-SY5Y cells

| Parameter | Treatment | Concentration (µmol/L) | Result | Reference |

| Cell Viability | Gigantol + AGEs (50 µmol/L) | 25 | Sustained survival rate to 91.2% | |

| ROS Generation | Gigantol + AGEs | Not Specified | Attenuated | |

| Aβ Secretion | Gigantol + AGEs | Not Specified | Reversed AGEs-induced increase | |

| IDE and Neprilysin Expression | Gigantol | Not Specified | Induced expression |

Modulation of Aβ Degradation and ER Stress

Gigantol was found to reverse the AGEs-induced increase in Amyloid-Beta (Aβ) secretion by promoting its degradation through the induction of insulin-degrading enzyme (IDE) and neprilysin, rather than affecting its generation. Furthermore, Gigantol decreased the protein levels of Endoplasmic Reticulum (ER) stress-associated molecules, such as GRP78 and CHOP, and reduced the phosphorylation of PERK and ATF4.

Caption: Neuroprotective mechanisms of Gigantol against AGEs-induced toxicity.

Experimental Protocols

This section details the common methodologies employed in the in vitro studies of Gigantol.

Cell Viability and Proliferation Assays

-

MTT Assay: To determine cytotoxicity, cells such as A549 are exposed to a series of Gigantol concentrations (e.g., 0, 25, 50, and 100 µM).[1] Cell viability is then analyzed by performing an MTT assay.[1]

-

CCK-8 Assay: Cell proliferation can be assessed using the Cell Counting Kit-8 (CCK-8) assay after treating cells with Gigantol for various time points (e.g., 0, 12, 24, and 48 hours).[1]

-

EdU Assay: The 5-ethynyl-2'-deoxyuridine (EdU) assay is another method used to identify proliferating cells.[9]

Apoptosis Assays

-

Flow Cytometry: Apoptosis is frequently measured by flow cytometry.[1][3]

-

Hoechst-33342 Staining: This staining method is used to observe nuclear fragmentation and condensation, which are characteristic of apoptosis.[3][5]

Western Blot Analysis

Western blotting is a key technique used to measure the protein expression levels of various markers. For example, to assess the effect of Gigantol on signaling pathways, membranes are incubated with primary antibodies against proteins such as Ki-67, Bcl-2, Bax, Wnt10b, and β-catenin, followed by incubation with a secondary antibody.[1]

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is utilized to measure the mRNA expression levels of target genes. For instance, it has been used to assess the expression of Ki-67, Bcl-2, and Bax in Gigantol-treated cells.[1]

References

- 1. Gigantol inhibits cell proliferation and induces apoptosis by regulating DEK in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gigantol, a promising natural drug for inflammation: a literature review and computational based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. Gigantol inhibits proliferation and enhanced oxidative stress-mediated apoptosis through modulating of Wnt/β-catenin signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gigantol Inhibits Epithelial to Mesenchymal Process in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of gigantol on the proliferation of hepatocellular carcinoma cells tested by a network-based pharmacological approach and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gigantol Targets Cancer Stem Cells and Destabilizes Tumors via the Suppression of the PI3K/AKT and JAK/STAT Pathways in Ectopic Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of gigantol on the proliferation of hepatocellular carcinoma cells tested by a network-based pharmacological approach and experiments [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic effect and mechanism of gigantol on hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

Gigantol Isomer-1: A Deep Dive into its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound isolated from several species of the Orchidaceae family, has garnered significant attention in recent years for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and notably, anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Gigantol's therapeutic potential, with a specific focus on its modulation of key signaling pathways implicated in oncogenesis and other disease states. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the affected signaling cascades to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Core Signaling Pathways Modulated by Gigantol

Gigantol exerts its biological effects by intervening in several critical intracellular signaling pathways that regulate cell proliferation, survival, apoptosis, and differentiation. The primary pathways identified to be modulated by Gigantol include the PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, and JAK/STAT pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Gigantol has been shown to inhibit this pathway at multiple levels.

In breast cancer cells, Gigantol has been demonstrated to downregulate the phosphorylation of Akt, a key downstream effector of PI3K, and subsequently inhibit the activity of mTOR. This leads to a reduction in cell proliferation and an enhancement of cisplatin (DDP)-induced apoptosis.[1] Similarly, in lung cancer cells, Gigantol suppresses the activation of Akt, which in turn leads to a decrease in the levels of pluripotency and self-renewal factors such as Oct4 and Nanog, thereby inhibiting the cancer stem cell-like phenotype.[2][3] In hepatocellular carcinoma cells, Gigantol's inhibitory effect on the PI3K/Akt pathway is linked to the downstream modulation of the HSP90/Akt/CDK1 axis.[4][5]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity, and its dysregulation is strongly associated with cancer development and progression. Gigantol has been shown to exert anti-inflammatory and anti-cancer effects through the inhibition of this pathway.

In human liver cancer (HepG2) cells, Gigantol's anti-proliferative and apoptotic effects are mediated through the PI3K/Akt/NF-κB signaling pathway.[2] Furthermore, in the context of inflammation, Gigantol effectively reduces the levels of pro-inflammatory markers by targeting the NF-κB pathway.[6][7] In high glucose-induced damage to retinal pigment epithelial cells, Gigantol protects the cells by inactivating the NF-κB signaling pathway through the inhibition of MTDH.[8]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a critical event in the initiation and progression of numerous cancers, particularly colorectal and breast cancer. Gigantol has been identified as an inhibitor of this pathway.

In breast cancer cells, Gigantol treatment leads to a dose-dependent reduction in the levels of phosphorylated LRP6 and cytosolic β-catenin, resulting in the decreased expression of Wnt target genes such as Axin2 and Survivin.[1] This inhibition of the Wnt/β-catenin pathway contributes to the suppression of cancer cell viability and migration. In non-small cell lung cancer, Gigantol's anti-proliferative and pro-apoptotic effects are associated with the inactivation of the Wnt/β-catenin signaling pathway through the regulation of the DEK proto-oncogene.[9][10] Studies in HeLa cervical cancer cells also indicate that Gigantol induces apoptosis and suppresses cell proliferation by mitigating Wnt/β-catenin signaling.[11]

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, and plays a critical role in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various cancers. Gigantol has been shown to suppress this pathway in lung cancer.

Proteomic analysis and in vivo studies have revealed that Gigantol targets and destabilizes tumors by suppressing the JAK/STAT pathway, alongside the PI3K/Akt/mTOR pathway, in ectopic lung cancer xenografts.[2][6] This suppression contributes to the attenuation of cancer stem cell properties.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Gigantol on various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 115.2 ± 6.7 | 48 | MTT Assay | [1] |

| MDA-MB-468 | Breast Cancer | 103.6 ± 10.9 | 48 | MTT Assay | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | > 50 (non-toxic below 50µM) | 24 & 48 | MTT Assay | [4] |

| A549 | Non-Small Cell Lung Cancer | 25, 50, 100 (effective concentrations) | Not Specified | MTT Assay | [10] |

| HepG2 | Liver Cancer | 0-150 (dose-dependent inhibition) | 12, 24, 48 | Not Specified | [2] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature on Gigantol. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Gigantol for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: After treatment with Gigantol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, β-catenin, p-LRP6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Wnt/β-catenin Reporter Assay (Luciferase Assay)

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid for normalization (e.g., a Renilla luciferase vector).

-

Treatment: After 24 hours, treat the transfected cells with Gigantol at various concentrations. Wnt3a-conditioned medium can be used to activate the pathway.

-

Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Gigantol.

Caption: Gigantol inhibits the PI3K/Akt/mTOR pathway by suppressing Akt activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Gigantol attenuates the proliferation of human liver cancer HepG2 cells through the PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gigantol Suppresses Cancer Stem Cell-Like Phenotypes in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

bioavailability and pharmacokinetics of Gigantol isomer-1

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gigantol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Gigantol, a bioactive bibenzyl compound found in various Dendrobium species of orchids. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways to support further research and development. While the available literature primarily refers to "Gigantol" without specifying isomers, it is plausible that the studies were conducted on a specific, highly prevalent isomer or a racemic mixture.

Bioavailability and Pharmacokinetic Profile

Gigantol has demonstrated notable therapeutic potential, including anti-inflammatory, immunomodulatory, and antitumor properties.[1] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley (SD) rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Pharmacokinetic Data

A key study investigated the pharmacokinetics of Gigantol in SD rats following both intravenous and oral (gavage) administration. The quantitative data from this study are summarized in the table below, providing essential parameters for assessing the bioavailability and pharmacokinetic behavior of Gigantol.

| Parameter | Intravenous Administration (2 mg/kg) | Oral Gavage (20 mg/kg) |

| Cmax (ng/mL) | Not Applicable | 185.4 ± 45.2 |

| Tmax (h) | Not Applicable | 0.25 ± 0.1 |

| AUC (0-t) (ng·h/mL) | 235.7 ± 56.8 | 346.9 ± 89.3 |

| AUC (0-∞) (ng·h/mL) | 241.3 ± 58.1 | 358.2 ± 92.5 |

| t1/2 (h) | 1.8 ± 0.4 | 2.1 ± 0.5 |

| CL (L/h/kg) | 8.5 ± 2.1 | Not Applicable |

| Vz (L/kg) | 21.9 ± 4.7 | Not Applicable |

| Oral Bioavailability (%) | Not Applicable | 14.8% |

Data sourced from a pharmacokinetic study in Sprague-Dawley rats.[1]

The data reveals that Gigantol is rapidly absorbed after oral administration, reaching its maximum plasma concentration in approximately 0.25 hours. The oral bioavailability was determined to be 14.8%, suggesting that a significant portion of orally administered Gigantol may undergo first-pass metabolism or have incomplete absorption.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic and metabolism studies of Gigantol, providing a reproducible framework for further investigation.

Pharmacokinetic Study in Rats

Animal Model:

-

Species: Sprague-Dawley (SD) rats.[1]

-

Groups: Rats were divided into an intravenous administration group and an oral gavage group.[1]

Dosing:

-

Intravenous Group: Administered a single dose of 2 mg/kg Gigantol.[1]

-

Oral Gavage Group: Administered a single dose of 20 mg/kg Gigantol.[1]

Sample Collection:

-

Whole blood samples were collected into heparinized tubes at predefined time points: 2, 5, 10, 20, and 30 minutes, and 1, 2, 4, 6, 8, and 12 hours after administration.[1]

-

Plasma was separated by centrifugation and stored at -20°C until analysis.[1]

Analytical Method:

-

The concentration of Gigantol in rat plasma was quantified using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

Data Analysis:

-

Pharmacokinetic parameters were calculated using pharmacokinetic software (e.g., WinNonlin 8.1).[1]

In Vivo Metabolism Study in Rats

Animal Model and Dosing:

-

Species: Rats.

-

Dosing: A single oral dose of 100 mg/kg of Gigantol was administered.[2]

Sample Collection:

-

Urine samples were collected for the identification of metabolites.[2]

Analytical Method:

-

Metabolites in rat urine were identified using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-Q/TOF-MS) in positive ion mode.[2]

-

Chromatographic separation was performed on an Acquity UPLC HSS T3 column (100 × 2.1 mm i.d., 1.8 µm) with a mobile phase consisting of acetonitrile and 0.1% aqueous formic acid.[2]

In Vitro Metabolism Study

Hepatocyte Incubation:

-

Hepatocytes from rats, dogs, monkeys, and humans were used.

-

Gigantol at a concentration of 20 μM was incubated with the hepatocytes at 37°C for 120 minutes.

Analytical Method:

-

Samples were analyzed using liquid chromatography coupled with electrospray ionization tandem mass spectrometry to characterize the resulting metabolites.

Metabolism of Gigantol

Metabolism studies have revealed that Gigantol undergoes extensive phase II metabolism, with glucuronidation being the principal metabolic pathway in rats.[2] In vitro studies using hepatocytes from various species, including humans, have identified several major metabolic pathways:

-

Glucuronidation: This is the primary metabolic pathway observed across all tested species.

-

Hydroxylation: The addition of a hydroxyl group to the Gigantol structure.

-

Demethylation: The removal of a methyl group.

-

Glutathione (GSH) Conjugation: This can occur following oxidation to form quinone-methide species, after demethylation, or after hydroxylation.

A total of 11 metabolites were identified in rat urine, all of which were phase II metabolites.[2] In vitro studies with hepatocytes identified 17 different metabolites.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of Gigantol in an animal model.

Caption: Workflow of a typical pharmacokinetic study.

Major Metabolic Pathways of Gigantol

This diagram outlines the primary metabolic transformations that Gigantol undergoes in the body.

Caption: Key metabolic pathways of Gigantol.

References

- 1. Therapeutic effect and mechanism of gigantol on hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the metabolites of gigantol in rat urine by ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gigantol Isomer-1 in Cell Culture Studies

Introduction

Gigantol, a bibenzyl compound isolated from Dendrobium orchids, has demonstrated significant potential as a therapeutic agent in preclinical studies.[1][2] Also referred to as Gigantol isomer-1, its chemical name is 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol[3][4]. This molecule has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][5] These application notes provide a comprehensive guide for researchers utilizing Gigantol in cell culture-based assays to investigate its mechanism of action and therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Gigantol isomer-1, 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | [3][4] |

| CAS Number | 67884-30-4 | [3] |

| Molecular Formula | C₁₆H₁₈O₄ | [3] |

| Molecular Weight | 274.31 g/mol | [3] |

| Appearance | Colorless to light brown oil | [3] |

| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [6] |

| Storage | 2-8°C | [3] |

Mechanism of Action

Gigantol exerts its biological effects through the modulation of several key signaling pathways implicated in cell proliferation, survival, and metastasis. In various cancer cell lines, Gigantol has been shown to inhibit the Wnt/β-catenin pathway by reducing the phosphorylation of LRP6 and decreasing cytosolic β-catenin levels.[7] Furthermore, it has been demonstrated to suppress the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are crucial for cancer cell growth and survival.[8] In lung cancer cells, Gigantol has also been found to induce ferroptosis by targeting the SLC7A11-GPX4 axis.[9]

Signaling Pathways Modulated by Gigantol

Below are simplified diagrams of key signaling pathways affected by Gigantol.

Experimental Protocols

Preparation of Gigantol Stock Solution

Materials:

-

Gigantol (powder or oil)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Protocol:

-

Based on the desired stock concentration (e.g., 50 mM), calculate the required mass of Gigantol and volume of DMSO. The molecular weight of Gigantol is 274.31 g/mol .

-

In a sterile tube, dissolve the weighed Gigantol in the calculated volume of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Gigantol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Gigantol in complete medium from the stock solution.

-

Remove the old medium and treat the cells with various concentrations of Gigantol (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

Materials:

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Gigantol stock solution

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of Gigantol or a vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C and capture images of the same fields at different time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Western Blot Analysis

Materials:

-

6-well cell culture plates

-

Gigantol stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with Gigantol for the desired time.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Quantitative Data Summary

The following tables summarize the reported IC50 values of Gigantol in various cancer cell lines.

Table 1: IC50 Values of Gigantol in Breast Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| MDA-MB-231 | 48 hours | 115.2 ± 6.7 | [10] |

| MDA-MB-468 | 48 hours | 103.6 ± 10.9 | [10] |

Table 2: IC50 Values of Gigantol in Lung Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| A549 | Not specified | ~50-100 | [11] |

| H460 | Not specified | ~50-100 | [12] |

Table 3: IC50 Values of Gigantol in Other Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 48 hours | 9.30 | [1] |

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of Gigantol in cell culture.

References

- 1. Gigantol | CAS#:67884-30-4 | Chemsrc [chemsrc.com]

- 2. Gigantol(Dendrophenol) | 83088-28-2 | MOLNOVA [molnova.com]

- 3. Gigantol = 98 HPLC 67884-30-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gigantol exerts anti-lung cancer activity by inducing ferroptosis via SLC7A11-GPX4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gigantol inhibits cell proliferation and induces apoptosis by regulating DEK in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

Quantitative Analysis of Gigantol Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Gigantol, a bioactive bibenzyl compound found in several species of the Dendrobium orchid. The methodologies described herein are based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. This guide offers a comprehensive framework for the accurate and precise quantification of Gigantol in various samples, including those from raw materials and biological matrices. The protocols cover instrumentation, sample preparation, method validation, and data analysis, and are intended to support research, quality control, and drug development activities.

Introduction

Gigantol is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate and reliable quantification of Gigantol is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the method of choice for the quantitative analysis of Gigantol.

This application note details a validated HPLC method for the determination of Gigantol. The provided protocols are designed to be readily implemented in a laboratory setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of Gigantol.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II LC or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 25:75 v/v) with potential pH adjustment |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

| Run Time | Approximately 10 minutes |

Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gigantol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL. These will be used to construct the calibration curve.

-

Extraction: Weigh 1.0 g of powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to bring the expected Gigantol concentration within the linear range of the calibration curve.

A visual representation of the sample preparation workflow is provided below.

Method Validation